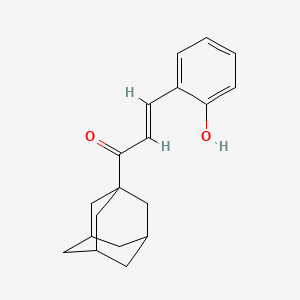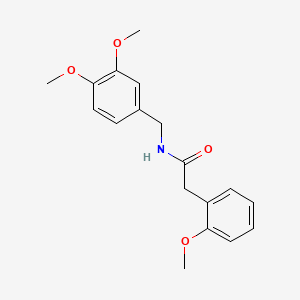
1-(1-adamantyl)-3-(2-hydroxyphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-adamantyl)-3-(2-hydroxyphenyl)-2-propen-1-one, also known as AHP, is a synthetic compound that has gained attention due to its potential applications in scientific research. AHP has been shown to have various biochemical and physiological effects, making it a promising compound for further study.
Scientific Research Applications
1-(1-adamantyl)-3-(2-hydroxyphenyl)-2-propen-1-one has been shown to have various applications in scientific research. One of the most promising areas of research involves the potential use of this compound as a fluorescent probe for imaging cellular structures. This compound has been shown to selectively bind to microtubules in cells, allowing for their visualization in real-time. This has potential applications in the study of cell division and cancer research.
In addition, this compound has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. This compound has also been shown to inhibit the growth of various cancer cell lines, making it a promising compound for further study in cancer research.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-3-(2-hydroxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and proliferation. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, potentially preventing their spread to other parts of the body.
In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. This compound has also been shown to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(1-adamantyl)-3-(2-hydroxyphenyl)-2-propen-1-one in lab experiments is its selectivity for microtubules in cells. This allows for their visualization in real-time, providing valuable insights into their behavior and function. In addition, this compound has been shown to have low toxicity, making it a safe compound for use in lab experiments.
However, one limitation of using this compound in lab experiments is its relatively low yield from the synthesis method. This can make it difficult to obtain large quantities of this compound for use in experiments. In addition, the mechanism of action of this compound is not fully understood, making it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for research involving 1-(1-adamantyl)-3-(2-hydroxyphenyl)-2-propen-1-one. One area of research involves the development of this compound-based fluorescent probes for imaging cellular structures. This has potential applications in the study of cell division and cancer research.
In addition, further research is needed to fully understand the mechanism of action of this compound and its effects in different experimental settings. This will help to identify potential therapeutic applications for this compound in the treatment of various diseases.
Conclusion:
This compound, or this compound, is a synthetic compound with potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising compound for further study. The synthesis method of this compound involves a multistep process, and its mechanism of action is not fully understood. This compound has potential applications in the development of fluorescent probes for imaging cellular structures and the treatment of various diseases. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesis Methods
1-(1-adamantyl)-3-(2-hydroxyphenyl)-2-propen-1-one can be synthesized through a multistep process involving the reaction of 2-hydroxyacetophenone with adamantyl bromide to form 1-(1-adamantyl)-3-(2-hydroxyphenyl)prop-2-en-1-one. This intermediate is then treated with sodium borohydride to yield this compound. The overall yield of this synthesis method is approximately 50%.
properties
IUPAC Name |
(E)-1-(1-adamantyl)-3-(2-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c20-17-4-2-1-3-16(17)5-6-18(21)19-10-13-7-14(11-19)9-15(8-13)12-19/h1-6,13-15,20H,7-12H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGXLYGDWVWCJW-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C=CC4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)/C=C/C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B5424568.png)
![4-{2-[2-(4-fluorophenoxy)ethylidene]-5-nitro-2,3-dihydro-1-benzofuran-3-yl}morpholine](/img/structure/B5424577.png)
![3,5-dimethyl-N-[1-(1-naphthylmethyl)-5-oxopyrrolidin-3-yl]isoxazole-4-carboxamide](/img/structure/B5424582.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-ethyl-1H-benzimidazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5424587.png)
![(4aS*,8aR*)-6-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]octahydro-1,6-naphthyridine-4a(2H)-carboxylic acid](/img/structure/B5424601.png)
![3-methyl-7-[3-(5-phenyl-2H-tetrazol-2-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5424602.png)
![2-[2-(4-morpholinyl)ethyl]-N-1-naphthyl-1-piperidinecarboxamide](/img/structure/B5424607.png)
![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5424622.png)
![6-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5424631.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5424644.png)
![5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424664.png)

![4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B5424674.png)
